Tritosulfuron: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions
Tritosulfuron: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tritosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds. It is effective against a wide range of broadleaf weeds in cereal crops. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of tritosulfuron. All quantitative data are presented in structured tables for ease of reference, and detailed experimental methodologies, where available, are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of this herbicidal agent.
Chemical Structure and Identification
Tritosulfuron is chemically known as 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea[1]. Its chemical structure is characterized by a sulfonylurea bridge connecting a phenyl ring substituted with a trifluoromethyl group and a triazine ring substituted with methoxy (B1213986) and trifluoromethyl groups.
Table 1: Chemical Identification of Tritosulfuron
| Identifier | Value | Reference |
| IUPAC Name | 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea | [1] |
| CAS Number | 142469-14-5 | [1] |
| Molecular Formula | C13H9F6N5O4S | [1] |
| Molecular Weight | 445.30 g/mol | [1] |
| SMILES String | COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | [1] |
| InChI Key | KVEQCVKVIFQSGC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of tritosulfuron influence its environmental behavior, including its solubility, mobility, and persistence.
Table 2: Physicochemical Properties of Tritosulfuron
| Property | Value | Conditions | Reference |
| Melting Point | 168 °C | [2] | |
| Vapor Pressure | < 1 x 10^-7 hPa | 20 °C | [2] |
| Water Solubility | 38.6 mg/L | 20 °C | [3] |
| < 1 mg/L | pH 1.7, 20 °C | ||
| 40 mg/L | pH 7.0, 20 °C | ||
| 78.32 g/L | pH 10.2, 20 °C | ||
| Dissociation Constant (pKa) | 4.69 | 20 °C | |
| Solubility in Organic Solvents (g/L at 20°C) | |||
| Acetone | > 250 | [3] | |
| Dichloromethane | 25 | ||
| Ethyl acetate | 83 | ||
| n-Heptane | < 0.001 | ||
| Methanol | 23 | ||
| Toluene | 4.2 |
Experimental Protocols for Physicochemical Properties
The determination of physicochemical properties for regulatory purposes, such as those for pesticides, generally follows internationally recognized guidelines, primarily the OECD Guidelines for the Testing of Chemicals.
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Melting Point: Determined using the capillary method or a hot-stage apparatus as outlined in OECD Test Guideline 102 . The substance is heated in a capillary tube, and the temperature range over which melting occurs is recorded.
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Vapor Pressure: Measured using methods described in OECD Test Guideline 104 , such as the vapor pressure balance, dynamic method, or effusion method.
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Water Solubility: Determined according to OECD Test Guideline 105 . A common method is the flask method, where a saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined after equilibrium is reached. The pH-dependent solubility is critical for ionizable compounds like tritosulfuron and is tested at different pH values.
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Dissociation Constant (pKa): Determined by methods outlined in OECD Test Guideline 112 , such as titration or spectrophotometry, to understand the extent of ionization at different pH values.
Mechanism of Action
Tritosulfuron, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[3][4][5][6][7][8][9]. ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine[9][10]. The inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible plants[4][7].
Caption: Mechanism of action of Tritosulfuron via inhibition of ALS.
Toxicological Profile
Tritosulfuron exhibits low acute toxicity to mammals. The toxicological data is summarized below.
Table 3: Acute Toxicological Data for Tritosulfuron
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 4700 mg/kg bw | [2][4] |
| LD50 | Rat | Dermal | > 2000 mg/kg bw | [2][11] |
| LC50 | Rat | Inhalation (4h) | > 5.4 mg/L air | [2] |
Tritosulfuron is not considered to be a skin or eye irritant but may cause an allergic skin reaction[1][11]. It is not classified as carcinogenic or genotoxic[4]. The Acceptable Daily Intake (ADI) for humans has been established at 0.06 mg/kg body weight per day[4].
Experimental Protocols for Toxicological Studies
Acute toxicity studies are generally conducted following standardized protocols, such as the OECD Test Guidelines.
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Acute Oral Toxicity (LD50): Commonly determined using OECD Test Guideline 401 (traditional method), 420 (Fixed-Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) [12][13][14][15]. These studies involve administering the substance to animals (typically rats) at various dose levels and observing them for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 is then calculated, which is the statistically estimated dose that would be lethal to 50% of the test population.
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Acute Dermal Toxicity: Follows OECD Test Guideline 402 . The substance is applied to the shaved skin of animals (e.g., rats or rabbits) for 24 hours, and the animals are observed for toxic effects.
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Acute Inhalation Toxicity: Conducted according to OECD Test Guideline 403 . Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration, followed by an observation period.
Caption: General workflow for acute toxicity testing.
Environmental Fate
The environmental fate of a pesticide is crucial for assessing its potential impact on non-target organisms and ecosystems.
Degradation
Tritosulfuron is not expected to be persistent in soil or water systems[16]. Its degradation in soil occurs through a combination of chemical hydrolysis and microbial degradation[3]. The rate of degradation is influenced by factors such as soil type, pH, temperature, and microbial activity.
In aerobic soil conditions, tritosulfuron has been shown to have moderate persistence, with a typical DT50 (time for 50% dissipation) of 18.1 days[16]. It degrades into several metabolites, with the major ones being M635H001, M635H002 (TBSA), and M635H003[1]. Under anaerobic conditions, a different major metabolite, M635H019, is formed[1].
Mobility
Due to its moderate water solubility, tritosulfuron has the potential for mobility in soil, particularly in soils with low organic matter content.
Experimental Protocols for Environmental Fate Studies
The environmental fate of pesticides is assessed using standardized guidelines.
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Soil Degradation: Aerobic and anaerobic transformation in soil is studied according to OECD Test Guideline 307 [17]. This involves incubating the radiolabeled pesticide in soil samples under controlled laboratory conditions and analyzing for the parent compound and its degradation products over time.
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Hydrolysis: The rate of hydrolysis as a function of pH is determined using OECD Test Guideline 111 .
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Adsorption/Desorption: The potential for leaching is assessed by determining the soil adsorption/desorption coefficient (Kd or Koc) following OECD Test Guideline 106 [17].
Caption: Environmental fate pathways of Tritosulfuron.
Conclusion
Tritosulfuron is an effective sulfonylurea herbicide with a well-defined mechanism of action involving the inhibition of the ALS enzyme. It possesses low acute toxicity to mammals and is moderately persistent in the environment. A thorough understanding of its chemical and biological properties, as outlined in this guide, is essential for its safe and effective use in agriculture and for ongoing research and development in the field of crop protection. The provided data and visualized pathways offer a comprehensive resource for professionals in this domain.
References
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- 8. EU to Ban Two Herbicide Active Substances: Metribuzin and Tritosulfuron - REACH24H [en.reach24h.com]
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- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
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